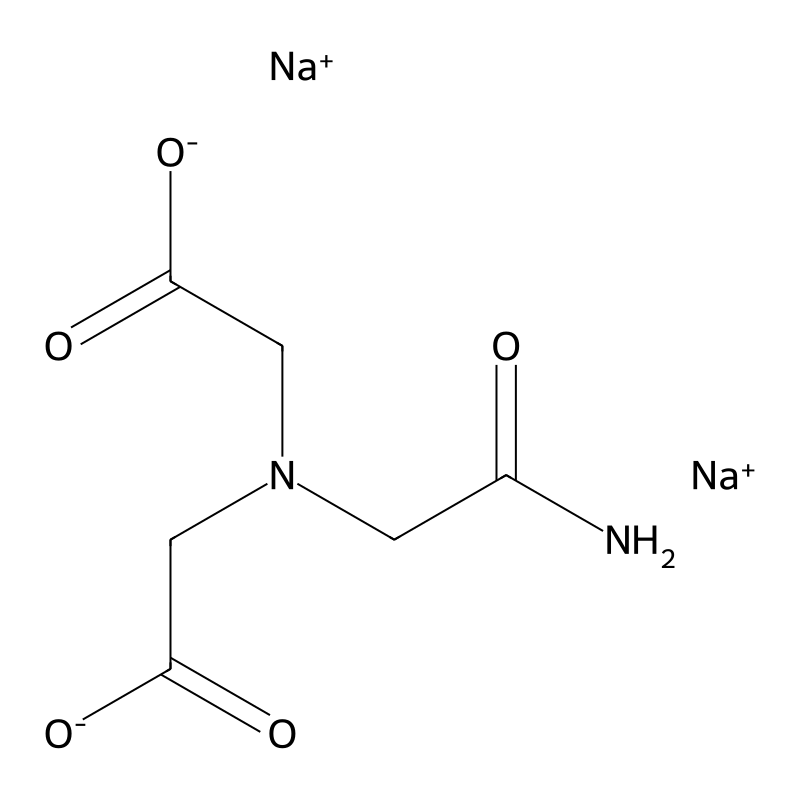ADA disodium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
ADA disodium salt, also known as N-(2-acetamido)-2-iminodiacetic acid disodium salt, is a chemical compound with the formula and a CAS number of 41689-31-0. This compound is characterized by its white crystalline appearance and is highly soluble in water. It functions primarily as a chelating agent, capable of binding metal ions, which enhances its utility in various biological and chemical applications. The compound is particularly noted for its role in biochemical buffers and as a reagent in analytical chemistry.
The primary mechanism of action of ADA disodium salt is through chelation. By forming coordination bonds with metal ions, ADA disodium salt can sequester them, preventing them from participating in unwanted reactions or enzymatic processes []. This makes it useful in protein purification, where it can remove metal ions that might interfere with protein function or stability.
Enzyme Studies:
- ADA disodium salt serves as a substrate for the enzyme adenosine deaminase (ADA). ADA is responsible for breaking down adenosine, a nucleoside involved in several cellular processes. By studying the interaction between ADA disodium salt and ADA, researchers can gain insights into the enzyme's function and potential therapeutic targets for ADA-related disorders like Severe Combined Immunodeficiency (SCID). [Source: National Institutes of Health. Adenosine Deaminase Deficiency. ]
Cellular Signaling Research:
- Adenosine, the product broken down by ADA, plays a role in cell signaling pathways. ADA disodium salt can be used to manipulate adenosine levels within cells, allowing researchers to investigate its impact on various cellular processes. This can be helpful in understanding the role of adenosine in regulating cell growth, differentiation, and immune function. [Source: Boyett JM, Kammermeier H. The effects of adenosine on cellular function. J Mol Cell Cardiol. 2001;33(4):401-15. ]
Neuromodulatory Studies:
- Adenosine also acts as a neuromodulator in the nervous system. ADA disodium salt can be used to study the effects of manipulating adenosine levels on neuronal activity and behavior. This can be valuable in understanding the role of adenosine in regulating sleep, learning, and memory, as well as in neurological disorders. [Source: Dunwiddie T. The history of adenosine A2A receptors. Can J Physiol Pharmacol. 1990;68(12):1455-60. ]
- Chelation Reaction: It forms stable complexes with various metal ions, such as calcium and magnesium, which is essential in biochemical applications.
- Decomposition: Under acidic conditions, ADA disodium salt can decompose, releasing acetamide and other by-products.
- Buffering: It acts as a buffer component in biological systems, maintaining pH stability during bio
ADA disodium salt exhibits several biological activities:
- Chelating Properties: Its ability to bind metal ions is crucial for various enzymatic reactions and metabolic processes.
- Stabilization of Enzymes: By chelating metal ions, it stabilizes enzyme structures and enhances their catalytic efficiency.
- Potential Therapeutic Uses: There is ongoing research into its potential applications in treating conditions related to metal ion imbalances in biological systems.
ADA disodium salt can be synthesized through various methods:
- Neutralization Reaction: The compound can be prepared by neutralizing the corresponding acid form of ADA with sodium hydroxide.
- Chemical Modification: Starting from iminodiacetic acid or its derivatives, the introduction of acetamide groups followed by sodium salt formation yields ADA disodium salt.
- Industrial Production: Large-scale synthesis often involves the reaction of acetic anhydride with iminodiacetic acid followed by treatment with sodium hydroxide.
The following reaction illustrates one method of synthesis:
ADA disodium salt has diverse applications across various fields:
- Biochemistry: Used as a chelating agent in enzyme assays and protein purification.
- Analytical Chemistry: Employed in titrations to determine metal ion concentrations.
- Pharmaceuticals: Investigated for potential uses in drug formulations to enhance bioavailability.
- Agriculture: Utilized in formulations to improve nutrient availability by binding essential trace elements.
Studies on ADA disodium salt's interactions focus on its chelation properties:
- Metal Ion Binding Studies: Research has shown that ADA disodium salt effectively binds to essential metals like calcium and magnesium, which are crucial for biological functions.
- Impact on Enzyme Activity: Interaction studies indicate that it can enhance or inhibit enzyme activity depending on the metal ions present and their concentrations.
Several compounds share structural or functional similarities with ADA disodium salt. Here are a few notable ones:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethylenediaminetetraacetic Acid (EDTA) | Tetra-acidic chelator | Forms stronger complexes with divalent cations |
| Nitrilotriacetic Acid (NTA) | Tri-acidic chelator | More selective for certain metals |
| Diethylenetriaminepentaacetic Acid (DTPA) | Pentadentate chelator | Stronger binding capacity for heavy metals |
Uniqueness of ADA Disodium Salt
ADA disodium salt is unique due to its specific structural features that allow it to selectively bind certain metal ions while maintaining stability under physiological conditions. Its dual functionality as both a buffer and a chelator makes it particularly valuable in biochemical applications compared to other similar compounds.








